
3-(4-Formylphenyl)picolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Formylphenyl)picolinic acid is used as an intermediate in the manufacture of pharmaceuticals . It is a compound with the CAS number 1261972-92-2 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C13H9NO3 . The InChI code is 1S/C13H9NO3/c15-8-9-3-5-10 (6-4-9)11-2-1-7-14-12 (11)13 (16)17/h1-8H, (H,16,17) .Physical and Chemical Properties Analysis
The molecular weight of this compound is 227.22 . It is recommended to be stored in a refrigerated condition .Applications De Recherche Scientifique
Antimicrobial Activities and Spectroscopic Characterizations
The derivative of picolinic acid, specifically 4-chloro-pyridine-2-carboxylic acid, has been characterized through FT-IR and UV-Vis spectroscopy techniques, along with DFT calculations. This study highlighted its antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as antifungal activities against yeast strains. The DNA interactions of this compound and its derivatives were analyzed through molecular docking simulations, revealing significant interactions, particularly with the 4-methoxy derivative showing higher interaction than others (Ö. Tamer et al., 2018).
Optoelectronic Properties in Polymer Light-Emitting Devices
Picolinic acid derivatives have been explored for their optoelectronic properties, particularly in the context of light-emitting devices. A study synthesized a picolinic acid derivative bearing an 1,3,4-oxadiazole unit, demonstrating its utility in enhancing the optoelectronic properties of iridium complexes in polymer light-emitting devices. This complex exhibited a significant improvement in luminance efficiency and peak brightness compared to its counterparts, showcasing the potential of picolinic acid derivatives in improving the performance of optoelectronic devices (Fang-liang Xiao et al., 2009).
Vapor-Phase Oxidation of Picolines
The vapor-phase oxidation of picolines to their corresponding carboxylic acids, including picolinic acid, has been studied for its potential in producing valuable intermediates for pharmaceuticals, food additives, and more. The use of crystalline CrVO4 catalysts in this process underscores the role of picolinic acid and its derivatives in the synthesis of industrially relevant compounds, highlighting their versatility and importance in chemical synthesis and the broader field of materials science (T. Shishido, 2011).
Hydrothermal Self-Assembly of Metal–Organic Networks
4-(3-Carboxyphenyl)picolinic acid (H2cppa) has been utilized as a building block for the hydrothermal self-assembly of diverse metal–organic and supramolecular networks. This research not only showcased the structural versatility induced by picolinic acid derivatives but also highlighted their potential in creating novel coordination compounds with varied applications in catalysis, material science, and possibly drug delivery systems (Jin-Zhong Gu et al., 2017).
Mécanisme D'action
Target of Action
The primary targets of 3-(4-Formylphenyl)picolinic acid are zinc finger proteins (ZFPs) . These proteins play a crucial role in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
This compound interacts with its targets, the ZFPs, by binding to them in a way that changes their structures and disrupts zinc binding, thereby inhibiting their function . This disruption of zinc binding is a key aspect of the compound’s mode of action .
Biochemical Pathways
It is known that the compound plays a role in zinc transport , which is a critical process in various biochemical pathways
Pharmacokinetics
It is known that the compound is a metabolite of tryptophan , suggesting that it may be absorbed and distributed in the body through pathways associated with tryptophan metabolism.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of ZFP function . This can lead to a disruption in processes such as viral replication and packaging, as well as normal cell homeostatic functions . The compound has been shown to have anti-viral properties in vitro and in vivo .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
It is known that picolinic acid, a related compound, exhibits broad-spectrum antiviral activity against enveloped viruses
Cellular Effects
Picolinic acid, a tryptophan metabolite, has been shown to have an anabolic effect on bone in vivo, increasing bone formation, bone mass, and bone strength
Molecular Mechanism
Picolinic acid, a related compound, has been shown to inhibit enveloped virus entry by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis
Metabolic Pathways
3-(4-Formylphenyl)picolinic acid is likely involved in the kynurenine pathway, a major route of L-tryptophan catabolism
Propriétés
IUPAC Name |
3-(4-formylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-8-9-3-5-10(6-4-9)11-2-1-7-14-12(11)13(16)17/h1-8H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBFPCXWHINREB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C2=CC=C(C=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60687033 |
Source


|
| Record name | 3-(4-Formylphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60687033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261972-92-2 |
Source


|
| Record name | 3-(4-Formylphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60687033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
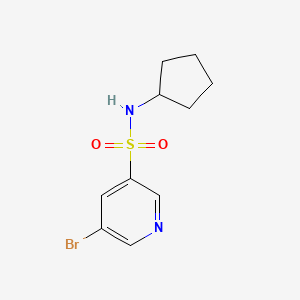

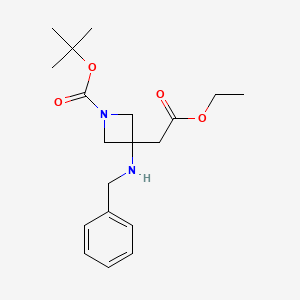

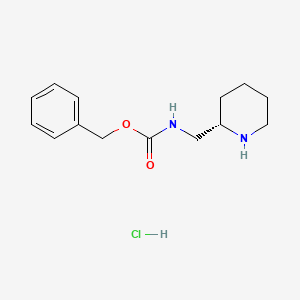

![(7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B567733.png)
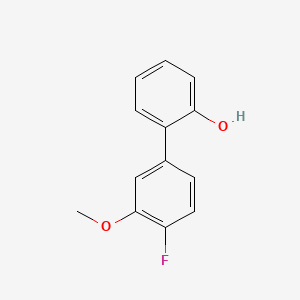
![2-Azabicyclo[3.1.0]hexane-3-carbonitrile, 2-[(2S)-2-amino-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-, hydrochloride, hydrate (1:1:2), (1S,3S,5S)-](/img/structure/B567735.png)
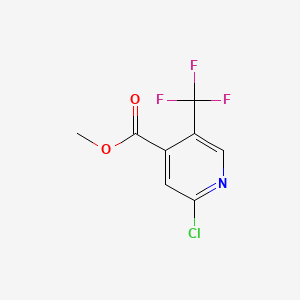
![Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B567739.png)
![6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B567741.png)


